![molecular formula C18H14ClNO3S B4673545 ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)
ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate
Overview
Description
Ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is commonly known as CBX-12 and is a member of the benzothiophene family of compounds. In
Mechanism of Action
The mechanism of action of CBX-12 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. CBX-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and regulation. CBX-12 has also been shown to bind to specific receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBX-12 has been shown to have various biochemical and physiological effects. Studies have shown that CBX-12 inhibits the activity of HDACs, which leads to the acetylation of histones and the upregulation of specific genes. CBX-12 has also been shown to activate PPARγ, which leads to the regulation of glucose and lipid metabolism. Additionally, CBX-12 has been shown to reduce the production of pro-inflammatory cytokines, which leads to the reduction of the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CBX-12 is its potential as an anticancer and anti-inflammatory agent. CBX-12 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, CBX-12 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of CBX-12. One of the significant future directions is the development of CBX-12 as a potential anticancer and anti-inflammatory agent. Further research is needed to determine the efficacy of CBX-12 in clinical trials. Another future direction is the development of CBX-12 as a potential material science application. CBX-12 has shown promising results in the development of organic electronic devices, and further research is needed to determine its potential in this field. Additionally, further research is needed to understand the mechanism of action of CBX-12 and its potential interactions with other enzymes and receptors.
Scientific Research Applications
CBX-12 has shown promising results in various scientific research applications. One of the significant applications of CBX-12 is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that CBX-12 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CBX-12 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that CBX-12 reduces the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
properties
IUPAC Name |
ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-18(22)11-6-5-7-12(10-11)20-17(21)16-15(19)13-8-3-4-9-14(13)24-16/h3-10H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDSFIQOGNXNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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